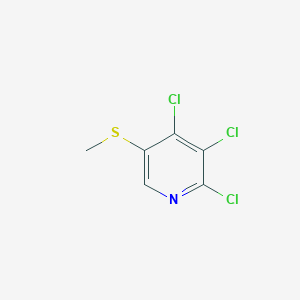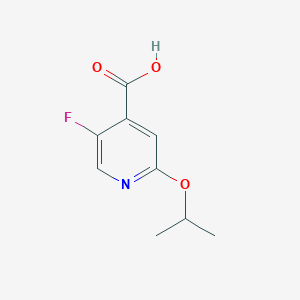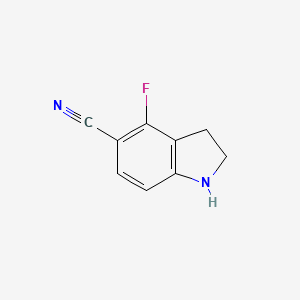
2,3,4-Trichloro-5-(methylsulfanyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4-Trichloro-5-(methylsulfanyl)pyridine (TCMSP) is a pyridine derivative with a molecular formula of C₅H₂Cl₃NS . It has been extensively studied for its potential applications in various fields of research and industry, particularly in the development of agrochemicals and pharmaceuticals.
Molecular Structure Analysis
The molecular weight of this compound is 228.53 . The InChI code is 1S/C6H4Cl3NS/c1-11-3-2-10-6(9)5(8)4(3)7/h2H,1H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 228.53 . It is stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Iron(II) Complexes of Sulfanyl-substituted Pyridine Ligands
Research on iron(II) complexes with sulfanyl-substituted pyridine ligands demonstrates a subtle interplay between spin-crossover and crystallographic phase changes. Oxidation of methylsulfanyl-substituted pyridine derivatives results in compounds exhibiting different electronic properties and spin states. These findings suggest potential applications in materials science, particularly in the development of spintronic devices and sensors (Cook et al., 2015).
Green Metric Evaluation of Pyridine Synthesis
The synthesis and green metric evaluation of certain pyridine derivatives, aimed at reducing waste and improving atom economy, reflect the importance of environmental considerations in chemical synthesis. This approach is crucial for sustainable chemistry practices, offering a pathway to more eco-friendly production of pyridine-based compounds (Gilbile et al., 2017).
Fluorescent Sensors Based on Pyridine-Pyridone Scaffold
The development of water-soluble, small molecular weight fluorescent probes for detecting Zn2+ ions based on pyridine-pyridone scaffold illustrates the role of sulfanyl-substituted pyridines in bioanalytical chemistry. These sensors exhibit chelation enhanced fluorescence effect, indicating their potential for biological and environmental monitoring applications (Hagimori et al., 2011).
Aromatization and Difunctionalization Reactions
Studies on the aromatization of dihydropyridines controlled by substituents and regioselective difunctionalization of pyridines via pyridyne intermediates showcase the versatility of pyridine derivatives in organic synthesis. These reactions enable the construction of complex pyridine frameworks with potential applications in pharmaceutical synthesis and material science (Nedolya et al., 2015).
Synthesis of Functionalized Pyridines
Research on the synthesis of functionalized pyridines via substitution reactions and the development of novel small molecule fluorescent sensors further highlights the broad utility of sulfanyl-substituted pyridine compounds in chemical synthesis, materials science, and sensor technology. These studies open avenues for the development of new materials and analytical tools (Schmidt et al., 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
2,3,4-trichloro-5-methylsulfanylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3NS/c1-11-3-2-10-6(9)5(8)4(3)7/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRLOIKGUIZZLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CN=C(C(=C1Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














